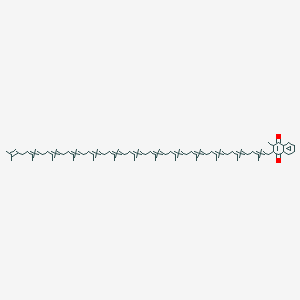

2-Methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

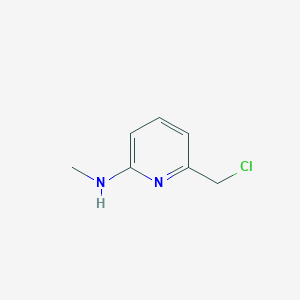

Menaquinone 13, also known as Vitamin K2-13, is a member of the Vitamin K2 family, which is characterized by the presence of a naphthoquinone ring structure and a side chain composed of 13 isoprenoid units. Vitamin K2 compounds are essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinone 13 is produced by anaerobic bacteria in the human gut and is also found in certain fermented foods.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 13 involves the construction of the naphthoquinone ring followed by the attachment of the 13 isoprenoid units. The process typically starts with the synthesis of the naphthoquinone core, which can be achieved through various methods, including the oxidation of naphthols or the cyclization of suitable precursors. The isoprenoid side chain is then attached through a series of condensation reactions, often using isoprenyl pyrophosphate as a key intermediate.

Industrial Production Methods: Industrial production of Menaquinone 13 primarily relies on microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are genetically engineered to enhance the production of Menaquinone 13. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Menaquinone 13 undergoes various chemical reactions, including:

Oxidation: The naphthoquinone ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The isoprenoid side chain can undergo substitution reactions, particularly at the terminal isoprene units.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated menaquinone derivatives.

Applications De Recherche Scientifique

Menaquinone 13 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of naphthoquinones and isoprenoid chains.

Biology: Investigated for its role in cellular respiration and electron transport in bacteria.

Medicine: Explored for its potential benefits in bone health, cardiovascular health, and as a cofactor in blood coagulation.

Industry: Utilized in the production of dietary supplements and fortified foods.

Mécanisme D'action

Menaquinone 13 exerts its effects through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism. The compound also participates in the electron transport chain in bacteria, facilitating ATP production.

Comparaison Avec Des Composés Similaires

Menaquinone 4 (Vitamin K2-4): Shorter isoprenoid chain, commonly found in animal products.

Menaquinone 7 (Vitamin K2-7): Found in fermented foods like natto, known for its high bioavailability.

Menaquinone 9 (Vitamin K2-9): Longer isoprenoid chain, found in certain fermented foods.

Uniqueness: Menaquinone 13 is unique due to its longer isoprenoid chain, which may influence its bioavailability and physiological effects. It is less common in the diet compared to other menaquinones but is produced by gut bacteria, contributing to its presence in the human body.

Propriétés

IUPAC Name |

2-methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKKEDSUIYKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H112O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)

![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)

![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)

![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)

![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)

![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)